

Spectral properties and absorption maximum of Acid Red 119.

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Compound of Interest

Compound Name: Acid red 119

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Spectral Properties of Acid Red 119: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral properties of the diazo dye, **Acid Red 119**. Due to the limited availability of specific published spectral data for this particular dye, this document outlines the fundamental principles of its spectroscopic analysis, provides generalized experimental protocols for determining its absorption characteristics, and discusses the expected spectral behavior based on the properties of analogous azo dyes. This guide serves as a practical resource for researchers utilizing **Acid Red 119** in their work, enabling them to characterize its spectral properties and develop quantitative analytical methods.

Introduction

Acid Red 119, a synthetic organic compound, belongs to the family of acid dyes characterized by the presence of one or more azo groups ($-N=N-$) and sulfonic acid groups ($-SO_3H$).^{[1][2]} These structural features are responsible for its color and its solubility in aqueous media.^{[3][4]} Acid dyes are primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides.^[4] Beyond its use as a colorant, the distinct spectral

properties of **Acid Red 119** make it a subject of interest in various research applications, including the development of analytical methods and studies of dye-molecule interactions. Understanding the interaction of **Acid Red 119** with light is fundamental to its application and analysis.

Physicochemical Properties

A summary of the known physicochemical properties of **Acid Red 119** is presented in Table 1.

Property	Value	Reference
Chemical Formula	C ₃₁ H ₂₅ N ₅ Na ₂ O ₆ S ₂	[1]
Molecular Weight	673.67 g/mol	[1]
C.I. Name	Acid Red 119	[1]
CAS Number	12220-20-1 (deprecated), 70210-06-9	[5]
Appearance	Red to dark red powder	[3]
Solubility	Soluble in water and alcohol	[3]

Spectral Properties

The color of **Acid Red 119** arises from its absorption of light in the visible region of the electromagnetic spectrum. This absorption is attributed to electronic transitions within the conjugated π -system of the azo dye molecule. While specific spectral data for **Acid Red 119** is not readily available in the reviewed literature, the following sections discuss the key spectral parameters and the expected behavior based on the general properties of azo dyes.

Absorption Maximum (λ_{max})

The absorption maximum (λ_{max}) is the wavelength at which a substance shows maximum absorbance. For azo dyes, the λ_{max} is influenced by the extent of the conjugated system and the presence of auxochromes and chromophores. While the specific λ_{max} for **Acid Red 119** in various solvents has not been reported in the available literature, a related compound, Acid

Red B, has been reported to have a λ_{max} of 510 nm in an aqueous solution. It is important to experimentally determine the λ_{max} for **Acid Red 119** in the specific solvent system being used.

Molar Absorptivity (ϵ)

Molar absorptivity, also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and in a given solvent. This value is crucial for quantitative analysis using the Beer-Lambert law. The molar absorptivity of **Acid Red 119** has not been documented in the searched literature and would need to be determined experimentally.

Solvent Effects

The polarity of the solvent can significantly influence the absorption spectrum of a dye, a phenomenon known as solvatochromism. This can result in a shift of the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). The sulfonic acid groups in **Acid Red 119** render it soluble in polar solvents like water and alcohols. It is anticipated that changes in solvent polarity will affect the electronic distribution in the dye molecule, thereby altering its absorption spectrum.

Effect of pH

The spectral properties of **Acid Red 119** are expected to be pH-dependent due to the presence of acidic sulfonic acid groups and basic azo groups.[6] Protonation or deprotonation of these functional groups can alter the electronic structure of the molecule, leading to changes in the absorption spectrum.[7] Generally, for dyes with acidic and basic functionalities, a change in pH can cause a significant shift in the λ_{max} and a change in the molar absorptivity. [8] It is crucial to control the pH of the solution when performing quantitative measurements.

Experimental Protocols

To obtain the specific spectral data for **Acid Red 119**, the following experimental protocols can be employed.

Determination of Absorption Maximum (λ_{max}) and Molar Absorptivity (ϵ)

This protocol outlines the procedure for determining the λ_{max} and molar absorptivity of **Acid Red 119** in a given solvent.

Materials:

- **Acid Red 119** powder
- Volumetric flasks (e.g., 100 mL, 10 mL)
- Pipettes
- Spectrophotometer cuvettes (e.g., 1 cm path length)
- UV-Vis Spectrophotometer
- Solvent of choice (e.g., deionized water, ethanol, methanol)

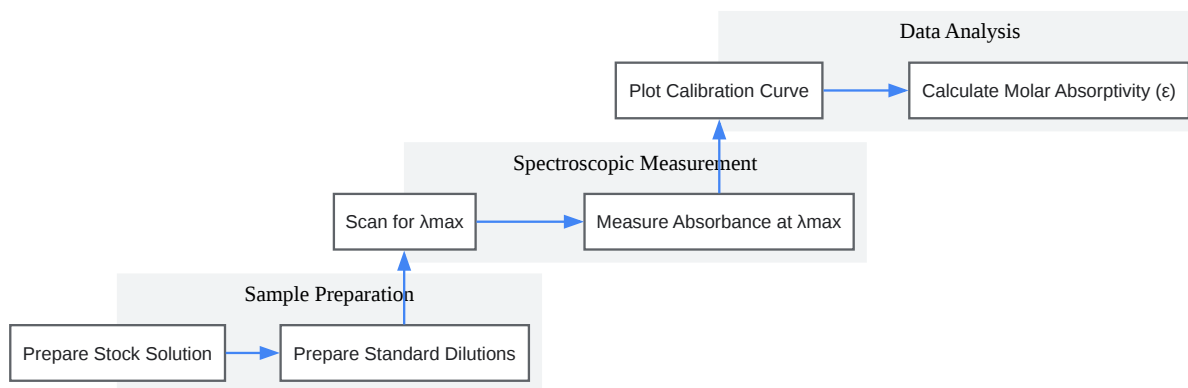
Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a precise amount of **Acid Red 119** powder (e.g., 10 mg).
 - Dissolve the powder in a small amount of the chosen solvent in a beaker.
 - Quantitatively transfer the solution to a 100 mL volumetric flask.
 - Add solvent to the mark and mix thoroughly to ensure a homogenous solution. Calculate the molar concentration of this stock solution.
- Preparation of Standard Solutions:
 - Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations.
- Spectrophotometric Measurement:
 - Turn on the UV-Vis spectrophotometer and allow it to warm up.

- Set the spectrophotometer to scan a wavelength range appropriate for colored compounds (e.g., 300-800 nm).
- Use the chosen solvent as a blank to zero the spectrophotometer.
- Measure the absorbance spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λ_{max}).
- Set the spectrophotometer to the determined λ_{max} .
- Measure the absorbance of all the standard solutions at the λ_{max} .
- Data Analysis:
 - Plot a calibration curve of absorbance versus concentration.
 - According to the Beer-Lambert law ($A = \epsilon bc$), the slope of the linear portion of the calibration curve will be the molar absorptivity (ϵ) if the path length (b) is 1 cm.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the spectral properties of a chemical compound like **Acid Red 119**.



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Caption: Workflow for determining the absorption maximum and molar absorptivity.

Conclusion

While specific, quantitative spectral data for **Acid Red 119** is not extensively published, this technical guide provides a framework for researchers to determine these properties experimentally. By following the outlined protocols, scientists can obtain the necessary data, such as the absorption maximum and molar absorptivity, to utilize **Acid Red 119** effectively in their research. Furthermore, the general principles discussed regarding the effects of solvent and pH provide a basis for understanding and controlling the spectral behavior of this dye in various experimental conditions. The provided workflow and diagram serve as a practical guide for the systematic characterization of **Acid Red 119**'s spectral properties.

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